molecular formula C15H21N3S B10970943 3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole

3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole

Cat. No.: B10970943
M. Wt: 275.4 g/mol
InChI Key: WWKJRUQGODHKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a propyl group, and a sulfanyl group attached to a methylbenzyl moiety. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.

    Alkylation: The final step involves the alkylation of the triazole ring with ethyl and propyl halides to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the triazole ring or other functional groups.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfanyl group and triazole ring can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

3-ethyl-5-[(4-methylphenyl)methylsulfanyl]-4-propyl-1,2,4-triazole

InChI

InChI=1S/C15H21N3S/c1-4-10-18-14(5-2)16-17-15(18)19-11-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

WWKJRUQGODHKBK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1SCC2=CC=C(C=C2)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.